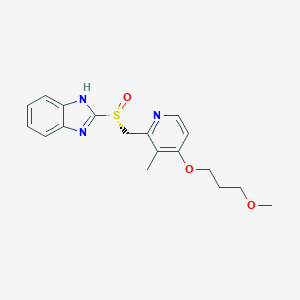

![molecular formula C9H10N2O2 B173290 (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol CAS No. 17288-45-8](/img/structure/B173290.png)

(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

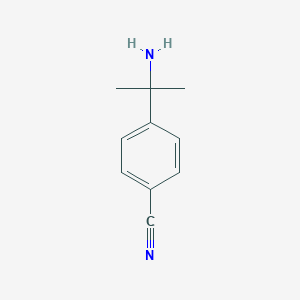

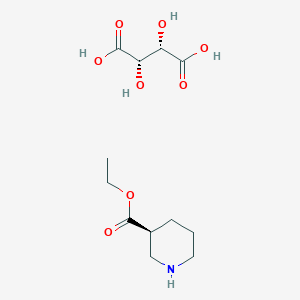

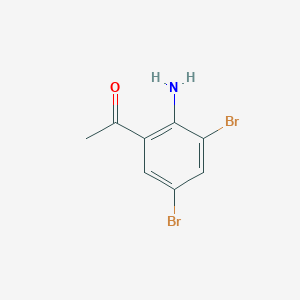

“(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” is a chemical compound . It has a molecular weight of 178.188 and a molecular formula of C9H10N2O2 .

Synthesis Analysis

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been synthesized for their potent activities against FGFR1, 2, and 3 . These derivatives have been developed as a class of compounds targeting FGFR with development prospects .Molecular Structure Analysis

The molecular structure of “(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” includes a methoxy group and a pyrrolo[3,2-b]pyridin-2-yl group .Chemical Reactions Analysis

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . These derivatives have been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .Physical And Chemical Properties Analysis

“(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” has a density of 1.3±0.1 g/cm3 . Its boiling point is 383.4±37.0 °C at 760 mmHg . The flash point is 185.7±26.5 °C .Scientific Research Applications

Azaindole Derivatives in Therapeutic Agents

The azaindole chemical scaffold, which includes “5-Methoxy-4-azaindole-2-methanol”, is represented in many biologically active natural products and synthetic derivatives . This chemical scaffold has recently yielded several therapeutic agents for a variety of diseases .

Kinase Inhibitors

Azaindole derivatives, including “5-Methoxy-4-azaindole-2-methanol”, have been used in the design of kinase inhibitors . These inhibitors play a crucial role in the treatment of various diseases, including cancer .

Drug Optimization Strategies

Azaindoles, including “5-Methoxy-4-azaindole-2-methanol”, are interesting in terms of drug optimization strategies . Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding and ADME-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .

Biological Process Modulation

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . Their commercial availability has steadily increased and synthetic innovation has been continuously updated .

Synthesis of Azaindoles

The synthesis of azaindoles, including “5-Methoxy-4-azaindole-2-methanol”, has seen recent developments . By using novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates and drug candidates have been produced .

Neuropharmacological Applications

The 5-methoxy-indole carboxylic acid (5MICA) derivative of “5-Methoxy-4-azaindole-2-methanol” has been studied for its neuropharmacological applications . The study was conducted on the 3,4-dihydroxybenzaldehyde hydrazone derivative of 5MICA .

Mechanism of Action

Target of Action

The primary target of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol, also known as 5-Methoxy-4-azaindole-2-methanol, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol inhibits this process by binding to FGFRs, thereby preventing their activation .

Biochemical Pathways

The inhibition of FGFRs by (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are crucial for tumor growth and progression .

Pharmacokinetics

Its low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

In vitro studies have shown that (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

Action Environment

The action of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol can be influenced by various environmental factors. For instance, the presence of fibroblast growth factors in the cellular environment can affect the compound’s ability to bind to FGFRs and inhibit their activation . .

properties

IUPAC Name |

(5-methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-4,10,12H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPMHOYPBOPNLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590496 |

Source

|

| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |

CAS RN |

17288-45-8 |

Source

|

| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)